

Decabromobiphenyl: A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Decabromobiphenyl

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Introduction

Decabromobiphenyl (DBB), a fully brominated polybrominated biphenyl (PBB), was formerly utilized as a flame retardant in various consumer and industrial products. Due to its persistent, bioaccumulative, and toxic properties, its production and use have been largely phased out. This technical guide provides an in-depth toxicological profile of **decabromobiphenyl**, summarizing key data on its toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental protocols for pivotal studies are provided, and key molecular pathways are visualized to facilitate a comprehensive understanding of its toxicological properties.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that after a single oral dose of radiolabeled decabromodiphenyl ether (a related compound often discussed in the context of DBB), at least 10% of the dose is absorbed.^{[1][2]} The primary route of excretion is through the feces, which contains approximately 90% of the administered dose.^{[1][2]} Biliary excretion accounts for about 10% of the dose and primarily consists of metabolites.^{[1][2]} It is suggested that more than 10% of the oral dose may be absorbed, as a significant portion of the radioactivity in feces is in the form of metabolites.^{[1][2]}

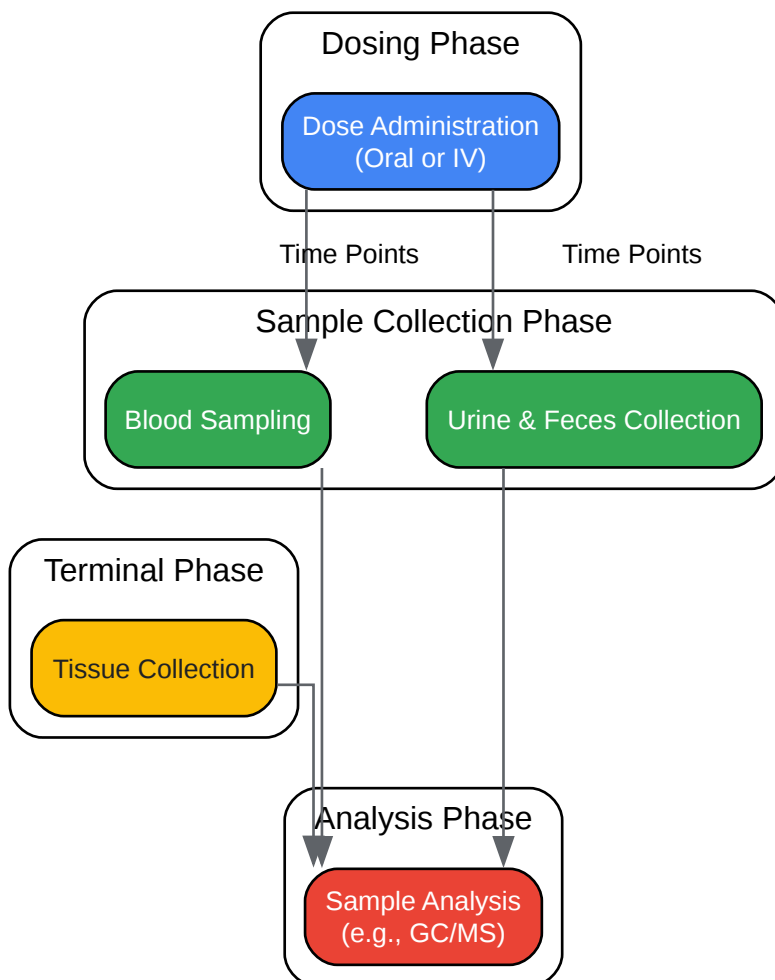
Once absorbed, **decabromobiphenyl** is distributed to various tissues. The highest concentrations, on a lipid weight basis, have been found in plasma and blood-rich tissues, while adipose tissue shows the lowest concentration.[1][2] Metabolism of **decabromobiphenyl** involves the formation of metabolites with fewer bromine atoms (five to seven), as well as hydroxylated and methoxylated derivatives.[1][2] There is also evidence of covalent binding of metabolites to macromolecules like proteins or lipids.[1][2]

Experimental Protocols: Toxicokinetic Studies

A general in vivo protocol for toxicokinetic studies in rats typically involves the following steps:

- **Dose Administration:** A single dose of radiolabeled **decabromobiphenyl** is administered to the animals, commonly via oral gavage or intravenous injection.[3]
- **Sample Collection:** Blood, urine, and feces are collected at predetermined time intervals following administration to track the absorption and excretion of the compound.[3]
- **Tissue Distribution:** At the conclusion of the study, various tissues are collected to determine the distribution and accumulation of **decabromobiphenyl** and its metabolites.[3]
- **Analysis:** Samples are analyzed using techniques such as gas chromatography-mass spectrometry (GC/MS) to identify and quantify the parent compound and its metabolites.[1][2]

Generalized Experimental Workflow for Toxicokinetic Studies



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Generalized workflow for in vivo toxicokinetic studies.

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies on **decabromobiphenyl**.

Table 1: Acute Toxicity

Endpoint	Value	Species
Oral LD50	>5,000 mg/kg[3][4]	Rat
Dermal LD50	>5,000 mg/kg[3][4]	Rabbit, Rat

Table 2: Chronic Toxicity and Carcinogenicity

Endpoint	Value	Species	Effect
90-day feeding study (NOAEL)	500 ppm[4]	Rat	No toxic effects
90-day feeding study (LOAEL)	2,000 ppm[4]	Rat	Hepatic changes
4-week inhalation study (NOAEL)	0.005 - 0.05 mg/l[4]	Rat	No effect
4-week inhalation study (LOAEL)	>0.05 mg/l[4]	Rat	Hepatic changes
Carcinogenicity (IARC)	Group 2B[3][5]	-	Possibly carcinogenic to humans
Carcinogenicity (NTP)	Reasonably anticipated to be a human carcinogen[3][5]	-	-

Table 3: Reproductive and Developmental Toxicity

Endpoint	Value	Species
Reproductive Toxicity (NOAEL)	100 mg/kg/day (for related compound DBDPO)[3]	Rat
Developmental Toxicity (NOAEL)	1,000 mg/kg/day[3][4]	Rat

Toxicity Profile

Acute Toxicity

Decabromobiphenyl exhibits low acute toxicity. The oral and dermal LD50 values in rats are greater than 5,000 mg/kg.[3][4] It is not considered to be an irritant to the skin or eyes of rabbits.[4]

Chronic Toxicity

In a 90-day feeding study in rats, no toxic effects were observed at dietary levels of 100 and 500 ppm.[4] However, at 2,000 ppm, hepatic changes were noted.[4] A 4-week dust inhalation study in rats established a no-effect level between 0.005 and 0.05 mg/l of air, with higher concentrations leading to hepatic changes.[4]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **decabromobiphenyl** in Group 2B, meaning it is "possibly carcinogenic to humans".[3][5] The National Toxicology Program (NTP) has listed it as "reasonably anticipated to be a human carcinogen".[3][5]

Genotoxicity

There is no evidence to suggest that **decabromobiphenyl** has mutagenic potential.[4]

Reproductive and Developmental Toxicity

Decabromobiphenyl was not found to be teratogenic or embryotoxic in rats at doses of 10, 100, and 1,000 mg/kg administered orally.[4] For a related compound, decabromodiphenyl oxide (DBDPO), the No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity in rats was established at 100 mg/kg/day.[3] The developmental toxicity NOAEL for **decabromobiphenyl** in rats is 1,000 mg/kg/day.[3][4]

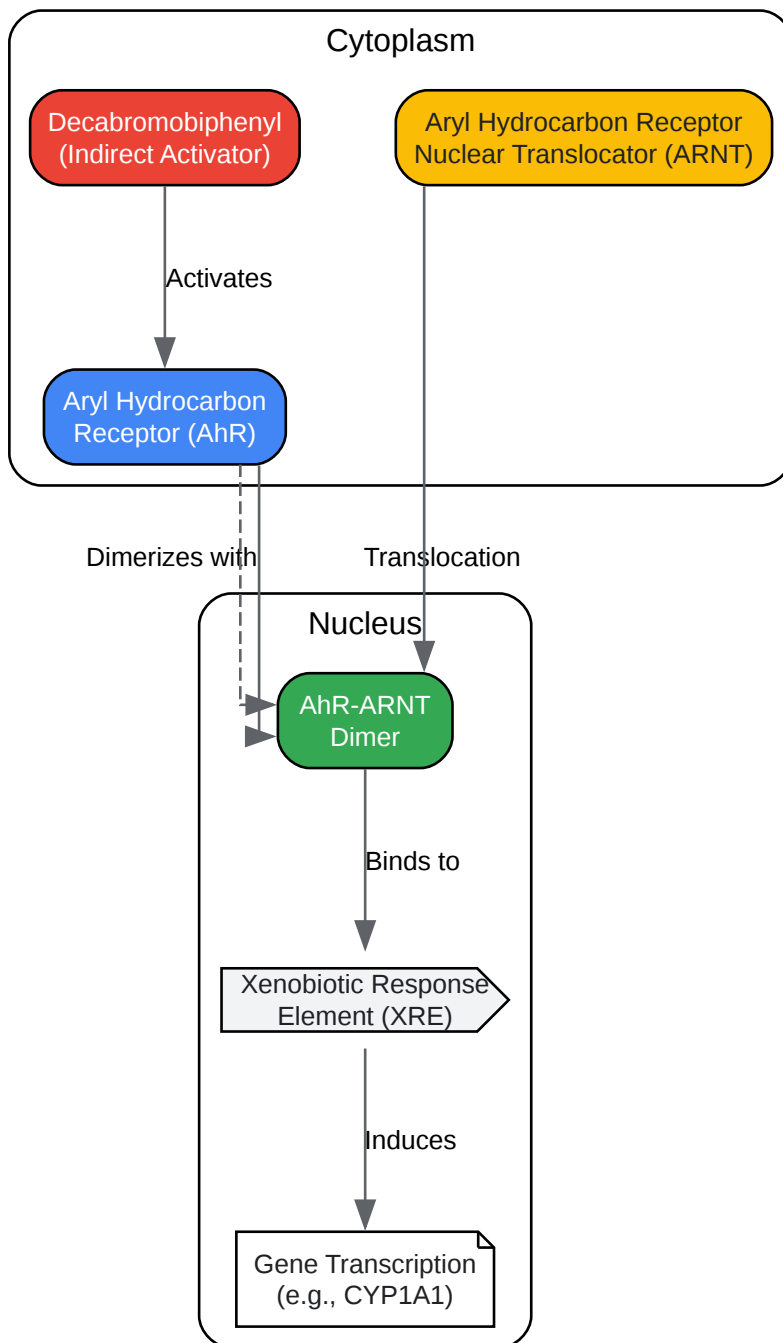
Mechanisms of Toxicity

The primary mechanism of toxicity for polybrominated biphenyls, including **decabromobiphenyl**, is thought to be mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Activation of the AhR by PBBs leads to its translocation into the nucleus, where it forms a dimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3] This complex then binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription of various genes, including those encoding for cytochrome P450 enzymes like CYP1A1.[3] While **decabromobiphenyl** has been shown to activate the AhR, it is suggested that it does so through an indirect mechanism, as it does not appear to bind directly to the receptor.[3]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway



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Indirect activation of the AhR signaling pathway by DBB.

Conclusion

Decabromobiphenyl exhibits low acute toxicity but raises concerns due to its potential for chronic toxicity, particularly targeting the liver, and its classification as a possible human carcinogen. While it is not considered a potent reproductive or developmental toxicant at lower doses, its persistence and potential for bioaccumulation warrant careful consideration. The primary mechanism of its toxicity is believed to involve the indirect activation of the Aryl Hydrocarbon Receptor signaling pathway, leading to downstream changes in gene expression. This guide provides a foundational understanding of the toxicological profile of **decabromobiphenyl** for professionals in research and drug development.

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